過塩素酸

概要

説明

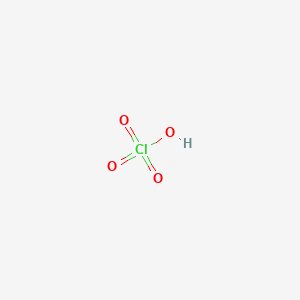

Perchloric acid is a mineral acid with the chemical formula HClO₄. It is a colorless, odorless liquid that is highly corrosive and a powerful oxidizer. Perchloric acid is one of the strongest acids known, surpassing sulfuric acid, nitric acid, and hydrochloric acid in strength. It is commonly found as an aqueous solution and is widely used in various industrial and laboratory applications due to its strong acidic and oxidizing properties .

科学的研究の応用

Analytical Chemistry

Chemical Analysis and Sample Preparation

Perchloric acid is a powerful oxidizing agent that is often employed in the dissolution of metal ores and the digestion of organic materials. It plays a crucial role in the preparation of samples for elemental analysis. For instance, it has been used effectively for the total destruction of organic matter prior to mineral analysis, which enhances the accuracy of subsequent measurements .

Titrimetric Assays

In pharmaceutical chemistry, perchloric acid serves as a titrant in non-aqueous titrimetric methods. A notable study demonstrated its application in determining lansoprazole concentrations in pharmaceutical formulations. The method involved neutralizing the basic amino group of lansoprazole with perchloric acid in a dioxane medium, showcasing its utility in drug analysis .

| Application | Description |

|---|---|

| Sample digestion | Used to dissolve metal ores and digest organic materials for elemental analysis |

| Titrimetric assays | Functions as a titrant for determining drug concentrations |

| Oxidation reactions | Acts as an oxidizing agent in various chemical reactions |

Rocket Propellant Production

Perchloric acid is primarily produced for the synthesis of ammonium perchlorate, a key component in solid rocket propellants. The growth of the aerospace industry has significantly increased the demand for perchloric acid, which is essential for formulating high-energy fuels used in space exploration and military applications .

Electronics Manufacturing

In electronics, perchloric acid is utilized for etching processes, particularly in the fabrication of liquid crystal displays (LCDs) and other critical electronic components. Its ability to precisely etch materials makes it invaluable in microfabrication techniques .

Environmental Monitoring

Perchloric acid is employed in various environmental monitoring applications, particularly in the analysis of pollutants. It can be used as a reaction medium to facilitate the speciation of arsenic compounds through hydride generation-atomic absorption spectrometry, which allows for sensitive detection of trace elements in environmental samples .

Biomedical Applications

In the biomedical field, perchloric acid is involved in chemical metrology for accurate medical diagnostics. It has been part of standard reference materials developed by organizations like the National Institute of Standards and Technology (NIST), which are crucial for ensuring reliable measurements in clinical laboratories .

Case Studies

Case Study 1: Titrimetric Method Development

A research study developed a non-aqueous titrimetric method using perchloric acid to analyze lansoprazole in pharmaceutical capsules. The method demonstrated high accuracy and precision, with recovery tests confirming its reliability across different formulations .

Case Study 2: Environmental Speciation

Another study highlighted the use of perchloric acid as a reaction medium for speciation analysis of arsenic using atomic absorption spectrometry. This method allowed researchers to differentiate between various arsenic species effectively, which is critical for assessing environmental contamination levels .

作用機序

Target of Action

Perchloric acid, a strong oxidizer, primarily targets iodine uptake by the thyroid gland . This is due to its anion, perchlorate, which acts as a competitive inhibitor of iodine uptake . It also interacts with weak bases such as amines, which are used in industrial chemical processes and pharmaceuticals .

Mode of Action

Perchloric acid interacts with its targets by inhibiting iodine fixation . This inhibition occurs because the perchlorate anion in perchloric acid has a similar ionic radius to iodide, leading to competitive inhibition . In the case of amines, perchloric acid reacts with acetic acid to form a strong acidium ion, which then reacts with the weak base (amine) via a neutralization reaction mechanism .

Biochemical Pathways

Perchloric acid affects the biochemical pathways related to the metabolism of thyroid hormones . By inhibiting iodine uptake, it disrupts the synthesis of thyroid hormones, thyroxine (T4) and tri-iodothyronine (T3), which are essential for various physiological processes .

Pharmacokinetics

Perchloric acid is a strong acid and is completely dissociated in water It is known to be a persistent pollutant in the environment, indicating that it may have a long half-life in biological systems .

Result of Action

The primary molecular and cellular effect of perchloric acid’s action is the disruption of thyroid hormone metabolism . This can lead to serious health issues, including hyperthyroidism . It also has strong oxidizing properties, showing high reactivity towards most metals and organic matter .

Action Environment

Environmental factors can influence the action, efficacy, and stability of perchloric acid. For instance, its reduction, carried out by a series of enzymes, depends on pH, temperature, salt concentration, metabolic inhibitors, nutritional conditions, time of contact, and cellular concentration . Furthermore, its persistence in the environment suggests that it can remain active for extended periods .

生化学分析

Biochemical Properties

Perchloric acid is a simple inorganic anion with strong oxidizing properties . It is one of the strongest acids known and it is completely dissociated in water . It has been classified as a goitrogen, a substance inhibiting iodine uptake by thyroid cells, which disturbs the metabolism of thyroid hormones .

Cellular Effects

Perchlorate, the anion form of perchloric acid, has been identified as an environmental pollutant. Large doses of perchlorate have proven harmful effects on thyroid function . It inhibits iodine fixation, a major reason for eliminating this pollutant from ecosystems . Once ingested, it can impair thyroid function and cause physical and mental disabilities .

Molecular Mechanism

Perchloric acid is produced industrially by two routes. The traditional method exploits the high aqueous solubility of sodium perchlorate. Treatment of such solutions with hydrochloric acid gives perchloric acid, precipitating solid sodium chloride . The concentrated acid can be purified by distillation .

Temporal Effects in Laboratory Settings

At room temperature, perchloric acid up to concentrations of 72% has properties similar to other strong mineral acids . It is a highly corrosive substance and causes severe burns on contact with the eyes, skin, and mucous membranes . When heated to temperatures above 150° C perchloric acid becomes a strong oxidizer and eventually becomes unstable .

Metabolic Pathways

Perchlorate has been classified as a goitrogen, a substance inhibiting iodine uptake by thyroid cells, which disturbs the metabolism of thyroid hormones . This suggests that perchloric acid may interact with metabolic pathways related to thyroid hormone production and regulation.

準備方法

Synthetic Routes and Reaction Conditions: Perchloric acid can be synthesized through several methods:

Electrochemical Method: Another method involves the anodic oxidation of aqueous chlorine at a platinum electrode, which directly produces perchloric acid without the formation of salts.

Industrial Production Methods: In industrial settings, perchloric acid is typically produced by the electrolysis of sodium perchlorate or potassium perchlorate in an anhydrous hydrogen chloride atmosphere. This process results in the formation of perchloric acid and the respective alkali chloride .

化学反応の分析

類似化合物との比較

Perchloric acid can be compared with other oxyacids of chlorine, such as:

Hydrochloric Acid (HCl): A strong acid but lacks the oxidizing properties of perchloric acid.

Hypochlorous Acid (HClO): A weaker acid with disinfectant properties.

Chlorous Acid (HClO₂): A moderately strong acid with oxidizing properties.

Chloric Acid (HClO₃): A strong acid and oxidizer, but less stable than perchloric acid.

Perchloric acid is unique due to its combination of extreme acidity and strong oxidizing power, making it highly versatile in various applications.

生物活性

Perchloric acid (HClO₄) is a strong inorganic acid known for its highly corrosive nature and its role in various chemical processes. Understanding its biological activity is crucial due to its toxicological implications and potential health hazards. This article explores the biological activity of perchloric acid, focusing on its mechanisms of action, toxicity, and relevant case studies.

Perchloric acid is a colorless, odorless liquid that is highly soluble in water. It is primarily used in laboratories and industrial applications, including:

- Preparation of perchlorate salts : Used in fertilizers and explosives.

- Rocket propellants : Due to its strong oxidizing properties.

- Metal polishing and etching : In semiconductor manufacturing.

Its chemical structure allows it to dissociate into perchlorate ions (ClO₄⁻), which can interact with biological systems.

Toxicity and Health Hazards

Perchloric acid poses significant health risks due to its corrosive nature. It can cause severe damage to tissues upon contact, leading to:

- Skin burns : Direct exposure can result in chemical burns.

- Respiratory issues : Inhalation of vapors can irritate the respiratory tract.

- Endocrine disruption : The perchlorate anion is known to interfere with iodide uptake in the thyroid gland, potentially leading to hypothyroidism and associated symptoms such as goiter and neurological deficits .

Case Studies

- Thyroid Dysfunction : A study indicated that exposure to perchlorate can inhibit iodide transport into thyroid cells, resulting in decreased hormone production. This has been linked to developmental issues in infants and children exposed in utero .

- Environmental Impact : Research has shown that perchlorate contamination in drinking water supplies is a concern due to its persistence and bioaccumulation potential. Regulatory agencies have established maximum contaminant levels to mitigate health risks associated with long-term exposure .

Data Table: Toxicological Effects of Perchloric Acid

| Exposure Route | Acute Effects | Chronic Effects |

|---|---|---|

| Skin Contact | Severe burns, irritation | Long-term skin damage |

| Inhalation | Respiratory distress, coughing | Potential chronic lung damage |

| Ingestion | Gastrointestinal irritation, nausea | Possible long-term endocrine disruption |

Regulatory Standards

Due to its toxicological profile, perchloric acid is subject to strict regulatory standards. The U.S. Environmental Protection Agency (EPA) has set guidelines for safe levels of perchlorate in drinking water, emphasizing the need for monitoring and remediation efforts in contaminated sites .

特性

IUPAC Name |

perchloric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/ClHO4/c2-1(3,4)5/h(H,2,3,4,5) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLTRZXGMWDSKGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

OCl(=O)(=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

HClO4, ClHO4 | |

| Record name | PERCHLORIC ACID, WITH MORE THAN 50% BUT NOT MORE THAN 72% ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1292 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PERCHLORIC ACID, WITH NOT MORE THAN 50% ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1294 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PERCHLORIC ACID (72% SOLUTION) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1006 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | perchloric acid | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Perchloric_acid | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8047004 | |

| Record name | Perchloric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8047004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Perchloric acid, with more than 50% but not more than 72% acid appears as a clear colorless odorless aqueous solution. Corrosive to metals and tissue. Closed containers may rupture violently under prolonged exposure to heat., Perchloric acid, with not more than 50% acid appears as a clear colorless odorless aqueous solution. Corrosive to metals and tissue. Closed containers may rupture violently under prolonged exposure to heat., Liquid, Colorless, odorless oily liquid; [HSDB] Highly hygroscopic; [Merck Index], COLOURLESS LIQUID WITH PUNGENT ODOUR. | |

| Record name | PERCHLORIC ACID, WITH MORE THAN 50% BUT NOT MORE THAN 72% ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1292 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PERCHLORIC ACID, WITH NOT MORE THAN 50% ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1294 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Perchloric acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Perchloric acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1424 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | PERCHLORIC ACID (72% SOLUTION) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1006 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

19 °C @ 11 MM HG | |

| Record name | PERCHLORIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1140 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

MISCIBLE IN COLD WATER, Solubility in water: miscible | |

| Record name | PERCHLORIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1140 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PERCHLORIC ACID (72% SOLUTION) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1006 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.6 to 1.7 at 77 °F (USCG, 1999), 1.768 @ 22 °C, VERY HYGROSCOPIC; COMBINES VIGOROUSLY WITH WATER WITH EVOLUTION OF HEAT; AQ ACID IS VERY CAUSTIC; DECOMP WHEN DISTILLED @ ATMOSPHERIC PRESSURE; DENSITY OF AQ SOLN @ 25 °C: 65.0%= 1.597; 70.0%= 1.664; 75.0%= 1.731; DENSITY OF AQ SOLN @ 15 °C: 1%= 1.0050; 10%= 1.0597; 20%= 1.1279; 30%= 1.2067; 40%= 1.2991; 50%= 1.4103; 60%= 1.5389; 70%= 1.6736, Relative density (water = 1): 1.76 (22 °C) | |

| Record name | PERCHLORIC ACID, WITH MORE THAN 50% BUT NOT MORE THAN 72% ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1292 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PERCHLORIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1140 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PERCHLORIC ACID (72% SOLUTION) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1006 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

Relative vapor density (air = 1): 3.5 | |

| Record name | PERCHLORIC ACID (72% SOLUTION) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1006 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

6.8 [mmHg] | |

| Record name | Perchloric acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1424 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

COLORLESS, OILY LIQUID | |

CAS No. |

7601-90-3 | |

| Record name | PERCHLORIC ACID, WITH MORE THAN 50% BUT NOT MORE THAN 72% ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1292 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PERCHLORIC ACID, WITH NOT MORE THAN 50% ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1294 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Perchloric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7601-90-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Perchloric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007601903 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Perchloric acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Perchloric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8047004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Perchloric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.648 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PERCHLORIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V561V90BG2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PERCHLORIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1140 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PERCHLORIC ACID (72% SOLUTION) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1006 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-170 °F (USCG, 1999), -112 °C | |

| Record name | PERCHLORIC ACID, WITH MORE THAN 50% BUT NOT MORE THAN 72% ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1292 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PERCHLORIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1140 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PERCHLORIC ACID (72% SOLUTION) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1006 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。